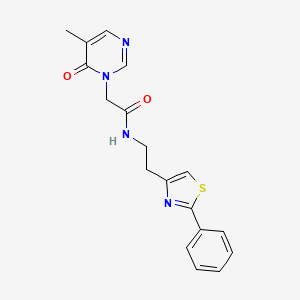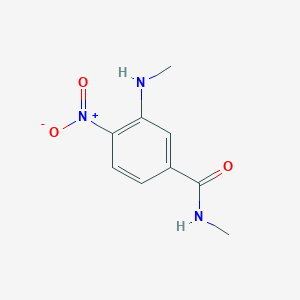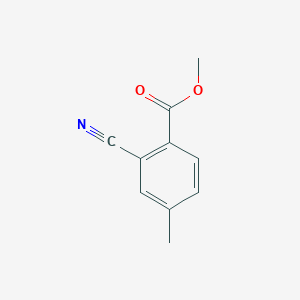
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide is a compound that features both a pyrimidine and a thiazole ring in its structure. Its unique chemical structure makes it of interest in various fields, including synthetic organic chemistry, medicinal chemistry, and industrial applications. The integration of different heterocyclic systems in this compound offers a platform for exploring diverse chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide typically involves multi-step organic synthesis, starting from basic precursors. Common approaches involve:
Formation of the Pyrimidine Ring: : This can be achieved through the cyclization of appropriate β-diketones with urea or thiourea under acidic conditions.
Thiazole Ring Synthesis: : Utilizing Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Final Coupling Step: : Nucleophilic substitution or amide coupling reactions to join the pyrimidine and thiazole moieties.
Industrial Production Methods
On an industrial scale, the production would likely involve:
Bulk Synthesis of Precursors: : Sourcing or large-scale preparation of β-diketones, urea, α-haloketones, and thioamides.
Controlled Reaction Conditions: : Using precise temperature and pH controls to ensure high yield and purity of the intermediate and final compounds.
Automation and Catalysis: : Employing automated synthesis machines and catalysts to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at various positions, potentially leading to the formation of N-oxides or sulfoxides.
Reduction: : The pyrimidine and thiazole rings may be selectively reduced under hydrogenation conditions.
Substitution: : Halogenation or nitration can occur on the aromatic thiazole ring, yielding various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing hydrogen gas with palladium/carbon catalysts.
Substitution: : Reagents like bromine for halogenation or concentrated nitric acid for nitration.
Major Products Formed
Oxidation Products: : N-oxides, sulfoxides.
Reduction Products: : Dihydro-derivatives of the rings.
Substitution Products: : Halogenated or nitrated derivatives.
Scientific Research Applications
In Chemistry
Used as a building block for more complex organic molecules.
Studied for its interesting reaction patterns due to the presence of multiple heterocycles.
In Biology
Potential as a ligand in biochemical assays.
Investigated for its ability to interact with various enzymes and receptors.
In Medicine
Explored for its therapeutic potential in anti-cancer, anti-inflammatory, and antimicrobial studies.
Basis for drug design due to its unique structure-activity relationships.
In Industry
Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound operates by interacting with specific molecular targets within biological systems. These interactions may involve:
Enzyme Inhibition: : Blocking the active sites of enzymes essential for cellular processes.
Receptor Binding: : Modulating the activity of cell surface or intracellular receptors.
Pathway Modulation: : Influencing biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-5-oxo-1,2,3,4-tetrahydropyrimidin-2-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-benzothiazol-4-yl)ethyl)acetamide
2-(6-oxo-1,2-dihydropyrimidin-2-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide
Uniqueness
The incorporation of both a methyl group on the pyrimidine ring and a phenyl group on the thiazole ring distinguishes 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide.
It offers a unique set of chemical and biological properties that make it particularly useful in diverse scientific and industrial applications.
There you go, a detailed look into this intriguing compound. What do you think of its possibilities?
Properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-9-19-12-22(18(13)24)10-16(23)20-8-7-15-11-25-17(21-15)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCPVUAUREVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)
![5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2995254.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)

![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)



![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)
![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)
